molecular formula C6H16Cl2N2 B15225968 2-(Aminomethyl)cyclopentan-1-amine dihydrochloride

2-(Aminomethyl)cyclopentan-1-amine dihydrochloride

Cat. No.: B15225968
M. Wt: 187.11 g/mol
InChI Key: JXFOLUWANOWHAT-UHFFFAOYSA-N
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Description

2-(Aminomethyl)cyclopentan-1-amine dihydrochloride is a chemical compound with the molecular formula C6H14N2·2HCl. It is a derivative of cyclopentane, featuring an aminomethyl group attached to the cyclopentane ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)cyclopentan-1-amine dihydrochloride typically involves the reaction of cyclopentanone with formaldehyde and ammonium chloride, followed by reduction with a suitable reducing agent such as sodium borohydride. The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and purification systems ensures high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)cyclopentan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Secondary and tertiary amines.

    Substitution: Halogenated derivatives, various substituted amines.

Scientific Research Applications

2-(Aminomethyl)cyclopentan-1-amine dihydrochloride is utilized in a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)cyclopentan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecule. This interaction can lead to changes in the biological activity of the target, making the compound useful in various biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)cyclohexan-1-amine
  • 2-(Aminomethyl)cyclobutan-1-amine
  • 2-(Aminomethyl)cyclopropan-1-amine

Uniqueness

2-(Aminomethyl)cyclopentan-1-amine dihydrochloride is unique due to its five-membered cyclopentane ring, which imparts distinct steric and electronic properties compared to its analogs with different ring sizes. This uniqueness makes it particularly valuable in the synthesis of specific chemical entities and in the study of structure-activity relationships in medicinal chemistry.

Properties

Molecular Formula

C6H16Cl2N2

Molecular Weight

187.11 g/mol

IUPAC Name

2-(aminomethyl)cyclopentan-1-amine;dihydrochloride

InChI

InChI=1S/C6H14N2.2ClH/c7-4-5-2-1-3-6(5)8;;/h5-6H,1-4,7-8H2;2*1H

InChI Key

JXFOLUWANOWHAT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)N)CN.Cl.Cl

Origin of Product

United States

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